Ethyl 6-aminoquinoline-2-carboxylate
Description
Ethyl 6-aminoquinoline-2-carboxylate is a quinoline derivative characterized by an amino group at the 6-position and an ethyl ester moiety at the 2-position of the heterocyclic ring. Quinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The amino group at position 6 enhances solubility and provides a site for further functionalization, making this compound a promising scaffold for drug development.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 6-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3 |
InChI Key |
WCTOAJOPQMNERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 6-aminoquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-aminoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-Chloroquinoline-3-Carboxylate (CAS 1017414-83-3)
- Structure : Chloro substituent at position 6, ethyl ester at position 3.
- Synthesis : Typically synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions.
- Key Differences: The chloro group is electron-withdrawing, reducing reactivity compared to the amino group in the target compound. Ester position (3 vs.
- Applications: Chloroquinolines are often explored as intermediates in antimalarial agents.
Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate (CAS 1373835-09-6)
- Structure: Amino group at position 6, hydroxy group at position 4, methyl ester at position 2.
- Key Differences :
- Applications: Hydroxyquinolines are studied for metal chelation and antimicrobial activity.
Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate
- Structure : Methoxy at position 6, methyl group at position 1, and a keto group at position 2.
- Key Differences: Methoxy groups increase lipophilicity but reduce solubility compared to amino substituents. The keto group at position 2 disrupts aromaticity, altering electronic properties and reactivity.
- Applications: Methoxy-substituted quinolines are common in antitumor and anti-inflammatory agents.
Methyl 2-Acetamidoquinoline-6-Carboxylate
- Structure : Acetamido group at position 2, methyl ester at position 5.
- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard.
- Positional isomerism (ester at 6 vs. 2) affects molecular planarity and pharmacokinetics.
Structural and Functional Analysis Table
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